An In-depth Technical Guide to Ethyl 2-oxocyclopentanecarboxylate (CAS Number: 611-10-9)
An In-depth Technical Guide to Ethyl 2-oxocyclopentanecarboxylate (CAS Number: 611-10-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-oxocyclopentanecarboxylate, with the CAS number 611-10-9, is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis.[1] Its unique structural features, including a five-membered ring, a ketone, and an ester functional group, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and spectroscopic analysis.
Physicochemical Properties
Ethyl 2-oxocyclopentanecarboxylate is a colorless to pale yellow liquid with a characteristic fruity odor.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| CAS Number | 611-10-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, pleasant | [1] |
| Boiling Point | 102-104 °C at 11 mmHg | [3] |
| Density | 1.054 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.452 | [3] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
| pKa | ~11 (of the α-proton) |
Synthesis
The primary industrial and laboratory-scale synthesis of Ethyl 2-oxocyclopentanecarboxylate is achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester. The most common starting material for this reaction is diethyl adipate (B1204190).
Dieckmann Condensation of Diethyl Adipate
The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. In the case of Ethyl 2-oxocyclopentanecarboxylate, diethyl adipate is treated with a strong base, such as sodium ethoxide, to yield the desired five-membered ring.
Reaction Scheme:
Experimental Protocol: Dieckmann Condensation
Materials:
-
Diethyl adipate
-
Sodium metal
-
Absolute ethanol
-
Anhydrous toluene
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add anhydrous toluene. Carefully add sodium metal, cut into small pieces, to the toluene. Heat the mixture to reflux with vigorous stirring to form a fine sodium dispersion.
-
Reaction: Cool the sodium dispersion to room temperature. Slowly add absolute ethanol dropwise from the dropping funnel. The reaction is exothermic and will produce sodium ethoxide and hydrogen gas (ensure proper ventilation). After the complete reaction of sodium, add diethyl adipate dropwise to the stirred solution of sodium ethoxide in toluene.
-
Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 2-oxocyclopentanecarboxylate.
Key Reactions and Applications
Ethyl 2-oxocyclopentanecarboxylate is a valuable intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its reactivity is centered around the acidic α-proton and the two carbonyl groups.
Michael Reaction
The enolate of Ethyl 2-oxocyclopentanecarboxylate can act as a nucleophile in a Michael reaction, adding to α,β-unsaturated carbonyl compounds. A notable example is the reaction with methyl vinyl ketone.
Reaction Scheme:
Experimental Protocol: Michael Reaction with Methyl Vinyl Ketone
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Methyl vinyl ketone
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-oxocyclopentanecarboxylate in the anhydrous solvent.
-
Addition of Base and Michael Acceptor: Add a catalytic amount of triethylamine to the solution. Then, slowly add methyl vinyl ketone to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica (B1680970) gel.
Synthesis of Loxoprofen (B1209778)
Ethyl 2-oxocyclopentanecarboxylate is a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. The synthesis involves the alkylation of the β-keto ester followed by hydrolysis and decarboxylation.
Synthetic Pathway:
Experimental Protocol: Synthesis of Loxoprofen (General Steps)
-
Alkylation: The enolate of Ethyl 2-oxocyclopentanecarboxylate, generated by a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or acetone), is reacted with an appropriate 2-(4-(halomethyl)phenyl)propanoate derivative.
-
Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to induce decarboxylation of the β-keto acid intermediate, yielding Loxoprofen.
Spectroscopic Data and Analysis
Spectroscopic techniques are essential for the characterization and quality control of Ethyl 2-oxocyclopentanecarboxylate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 2-oxocyclopentanecarboxylate exhibits characteristic signals corresponding to the ethyl group and the cyclopentanone (B42830) ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -O-CH₂-CH₃ |
| ~3.4 | Triplet (t) | 1H | α-proton on the cyclopentanone ring |
| ~2.5 - 1.9 | Multiplet (m) | 6H | Cyclopentanone ring protons (-CH₂-) |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | Ketone carbonyl (C=O) |
| ~170 | Ester carbonyl (C=O) |
| ~61 | -O-CH₂-CH₃ |
| ~55 | α-carbon on the cyclopentanone ring |
| ~38, 29, 20 | Cyclopentanone ring carbons (-CH₂-) |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-oxocyclopentanecarboxylate shows strong absorption bands characteristic of the ketone and ester functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1745 | C=O stretch (ester) |
| ~1720 | C=O stretch (ketone) |
| ~1200 | C-O stretch (ester) |
| ~2950 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ is observed at m/z 156. Common fragmentation patterns involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-C₂H₅, m/z 29), as well as cleavage of the cyclopentanone ring.
Safety and Handling
Ethyl 2-oxocyclopentanecarboxylate is considered an irritant to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
Ethyl 2-oxocyclopentanecarboxylate is a cornerstone intermediate in modern organic synthesis, offering a gateway to a diverse array of complex molecules with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals. This technical guide has provided a detailed overview of this important compound, including practical experimental protocols and key spectroscopic data, to support its effective utilization in research and development.
References
- 1. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR spectrum [chemicalbook.com]
- 2. CN106699559B - A kind of preparation technology of loxoprofen sodium - Google Patents [patents.google.com]
- 3. CN107176942B - Preparation method of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
